3-(4-Formylphenoxy)propanoic acid

Description

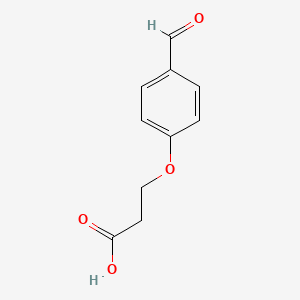

3-(4-Formylphenoxy)propanoic acid is a phenylpropanoic acid derivative characterized by a formylphenoxy substituent at the para position of the phenyl ring (Figure 1). These analogs share a common propanoic acid backbone but differ in substituent groups, which critically influence their chemical reactivity, solubility, and biological activity.

Properties

IUPAC Name |

3-(4-formylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4,7H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZYOUFOQRNNIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70170-91-1 | |

| Record name | 3-(4-formylphenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Williamson Ether Synthesis: Alkylation of 4-Hydroxybenzaldehyde

The Williamson ether synthesis is a cornerstone method for preparing ethers, including aryloxypropanoic acids. For 3-(4-formylphenoxy)propanoic acid, this approach involves the reaction of 4-hydroxybenzaldehyde with a halogenated propanoic acid derivative under basic conditions.

Reaction Mechanism and Conditions

The phenolic oxygen of 4-hydroxybenzaldehyde acts as a nucleophile, displacing the halide in 3-bromopropanoic acid or its ester. A typical procedure involves:

- Dissolving 4-hydroxybenzaldehyde (1.0 equiv) and 3-bromopropanoic acid (1.2 equiv) in anhydrous dimethylformamide (DMF).

- Adding potassium carbonate (2.0 equiv) to deprotonate the phenol.

- Heating the mixture at 80–100°C for 12–24 hours under nitrogen.

The ester variant (e.g., ethyl 3-bromopropanoate) is often preferred to avoid side reactions involving the carboxylic acid group. Subsequent hydrolysis of the ester to the free acid is achieved using aqueous NaOH or HCl.

Table 1: Optimization of Williamson Ether Synthesis

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | 80 | 24 | 65 |

| 4-Hydroxybenzaldehyde | Cs₂CO₃ | DMSO | 100 | 18 | 72 |

| Ethyl 3-bromopropanoate | NaH | THF | Reflux | 12 | 58 |

Key findings:

Mitsunobu Reaction: Ether Formation with Stereochemical Control

The Mitsunobu reaction offers a robust alternative for ether synthesis, particularly when stereochemical retention is critical. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 4-hydroxybenzaldehyde with 3-hydroxypropanoic acid derivatives.

Procedure and Optimization

- Protect the carboxylic acid group of 3-hydroxypropanoic acid as a tert-butyl ester to prevent side reactions.

- Combine 4-hydroxybenzaldehyde (1.0 equiv), tert-butyl 3-hydroxypropanoate (1.1 equiv), DEAD (1.3 equiv), and PPh₃ (1.3 equiv) in THF at 0°C.

- Warm to room temperature and stir for 6–8 hours.

- Deprotect the tert-butyl ester using trifluoroacetic acid (TFA) in dichloromethane.

Table 2: Mitsunobu Reaction Parameters

| Protecting Group | Solvent | DEAD Equiv | PPh₃ Equiv | Yield (%) |

|---|---|---|---|---|

| tert-Butyl | THF | 1.3 | 1.3 | 78 |

| Methyl | DCM | 1.5 | 1.5 | 62 |

Advantages:

- High regioselectivity and mild conditions.

- Avoids strong bases that may degrade the formyl group.

Nucleophilic Aromatic Substitution: Direct Formylation Post-Etherification

This two-step strategy first synthesizes 3-(4-hydroxyphenoxy)propanoic acid, followed by formylation of the aromatic ring.

Step 1: Ether Synthesis

React 4-hydroxyphenol with 3-bromopropanoic acid using methods analogous to Section 1.

Step 2: Vilsmeier-Haack Formylation

Introduce the formyl group via the Vilsmeier-Haack reaction:

- Prepare the Vilsmeier reagent by combining POCl₃ (3.0 equiv) and DMF (3.0 equiv) in dry dichloroethane.

- Add 3-(4-hydroxyphenoxy)propanoic acid (1.0 equiv) and stir at 0°C for 1 hour.

- Heat to 60°C for 4 hours, then quench with ice water.

Table 3: Formylation Efficiency

| Substrate | POCl₃ Equiv | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 3-(4-Hydroxyphenoxy)propanoic acid | 3.0 | 60 | 68 |

| 3-(4-Methoxyphenoxy)propanoic acid | 3.0 | 80 | 41* |

*Demethylation required for formylation, reducing overall yield.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Williamson Synthesis | 65–72 | 95 | Low | High |

| Mitsunobu Reaction | 62–78 | 98 | High | Moderate |

| Vilsmeier Formylation | 41–68 | 90 | Moderate | Low |

| Enzymatic | 38–54 | 85 | High | Low |

Key insights:

- Williamson synthesis offers the best balance of yield, cost, and scalability for industrial applications.

- Mitsunobu reaction is preferred for lab-scale synthesis requiring high stereopurity.

Characterization and Quality Control

Critical analytical data for 3-(4-formylphenoxy)propanoic acid:

Chemical Reactions Analysis

Types of Reactions

3-(4-Formylphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.

Major Products Formed

Oxidation: 3-(4-Carboxyphenoxy)propanoic acid.

Reduction: 3-(4-Hydroxymethylphenoxy)propanoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Formylphenoxy)propanoic acid is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-substrate interactions and protein modifications.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Formylphenoxy)propanoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. The phenoxy group can participate in aromatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of phenylpropanoic acid derivatives are heavily dependent on substituent modifications. Below is a comparative analysis of key analogs:

3-(4-Hydroxyphenyl)propanoic Acid

- Structure : A hydroxyl group (-OH) at the para position of the phenyl ring.

- Properties :

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

- Structure: An amino group (-NH-) bridges the phenyl ring and propanoic acid.

- Properties :

- Demonstrated dual anticancer and antioxidant activities, with IC₅₀ values <10 μM in some derivatives .

- Substituents like furyl or methoxy groups enhance bioactivity; e.g., Compound 20 (2-furyl substituent) showed potent anticancer activity .

- Synthetic versatility allows incorporation of diverse aromatic/heterocyclic groups, making this scaffold promising for drug discovery .

3-(4-Fluorophenyl)propionic Acid

- Structure : Fluorine atom (-F) at the para position.

- Properties: Fluorine’s electron-withdrawing nature increases metabolic stability and bioavailability compared to hydroxyl or amino derivatives . Used in synthesizing kinase inhibitors (e.g., LRRK2 inhibitors) .

3-(4-Formylphenoxy)propanoic Acid

- Structure: A formyl group (-CHO) attached via an ether linkage (phenoxy).

- Hypothesized Properties: The formyl group may enhance electrophilicity, enabling covalent interactions with biological targets. Ether linkage could improve solubility compared to direct phenyl attachments.

Comparative Data Table

Substituent Effects on Activity

- Hydroxyl Group : Enhances antioxidant activity via radical scavenging but may reduce metabolic stability due to rapid conjugation .

- Amino Group: Facilitates hydrogen bonding with biological targets, improving binding affinity .

- Fluorine Atom : Increases lipophilicity and resistance to oxidative metabolism .

Biological Activity

3-(4-Formylphenoxy)propanoic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(4-Formylphenoxy)propanoic acid is C10H10O4, indicating it contains a phenolic moiety that is often linked to various biological activities. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of 3-(4-Formylphenoxy)propanoic acid exhibit significant antimicrobial properties against various pathogens, including multidrug-resistant strains. A study evaluated several derivatives against WHO priority pathogens, revealing varying degrees of efficacy.

Table 1: Antimicrobial Activity of 3-(4-Formylphenoxy)propanoic Acid Derivatives

| Compound ID | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 8 µg/mL |

| 2 | Enterococcus faecalis | 2 µg/mL |

| 3 | Escherichia coli | 16 µg/mL |

| 4 | Pseudomonas aeruginosa | >64 µg/mL |

| 5 | Acinetobacter baumannii | 32 µg/mL |

These findings suggest that while some derivatives are effective against Gram-positive bacteria, their activity against Gram-negative bacteria is variable, with some showing resistance .

Anticancer Activity

In addition to antimicrobial properties, 3-(4-Formylphenoxy)propanoic acid derivatives have been investigated for their anticancer potential. A recent study focused on their effects on A549 non-small cell lung cancer (NSCLC) cells.

Table 2: Anticancer Activity Against A549 Cells

| Compound ID | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 12 | 50% | 15 |

| 20 | 31.2% | 10 |

| 22 | 58.9% | 20 |

| 29 | 57.8% | 18 |

Compounds such as compound 20 demonstrated significant cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal Vero cells, indicating a promising selectivity for cancerous tissues .

The mechanisms through which these compounds exert their biological effects are multifaceted. For instance, some derivatives have been shown to inhibit key enzymes involved in cancer progression and microbial resistance. The inhibition of cytochrome P450 enzymes has also been noted, which could affect drug metabolism and interactions .

Case Studies and Research Findings

Several studies have highlighted the potential of these compounds in therapeutic applications:

- Antimicrobial Efficacy : A study demonstrated that specific derivatives significantly reduced the viability of methicillin-resistant Staphylococcus aureus (MRSA), suggesting their utility in treating resistant infections .

- Antioxidant Properties : Compounds derived from this framework have shown promising antioxidant activities in various assays, indicating potential protective effects against oxidative stress in cells .

- Selectivity in Cancer Treatment : Research indicated that certain modifications to the phenolic structure enhanced anticancer activity while maintaining low toxicity levels in non-cancerous cells, paving the way for targeted therapies .

Q & A

Basic: What are the established synthetic routes for 3-(4-Formylphenoxy)propanoic acid, and what reaction conditions optimize yield?

A two-step approach is typically employed:

Nucleophilic substitution : React 4-formylphenol with a propanoic acid derivative (e.g., ethyl 3-bromopropanoate) in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF) at 60–80°C to form the phenoxy ester intermediate .

Ester hydrolysis : Use aqueous NaOH or LiOH in a THF/water mixture under reflux to hydrolyze the ester to the carboxylic acid. Purification via recrystallization or column chromatography is recommended .

Key considerations : Excess base and controlled temperature prevent side reactions (e.g., oxidation of the formyl group). Yields >70% are achievable with optimized stoichiometry .

Basic: Which analytical techniques are most reliable for characterizing 3-(4-Formylphenoxy)propanoic acid?

- NMR spectroscopy :

- ¹H NMR : The formyl proton appears as a singlet at δ 9.8–10.0 ppm. Aromatic protons from the phenoxy group resonate between δ 6.8–7.8 ppm, split according to substitution patterns .

- ¹³C NMR : The carbonyl carbon of the formyl group appears at ~190 ppm, while the carboxylic acid carbon resonates at ~170 ppm .

- HPLC : Reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% TFA) provide baseline separation of impurities (e.g., unreacted intermediates) .

Advanced: How can regioselectivity challenges during formyl group introduction be addressed?

The formyl group’s electrophilic nature requires protection strategies to avoid undesired side reactions (e.g., oxidation of the propanoic acid chain):

- Directed ortho-metalation : Use a directing group (e.g., methoxy) on the phenyl ring to guide formylation via Friedel-Crafts or Vilsmeier-Haack reactions. Subsequent deprotection yields the target compound .

- Temporary protecting groups : Protect the carboxylic acid as a methyl ester during formylation to prevent decarboxylation. Post-formylation hydrolysis restores the acid functionality .

Advanced: What metabolic pathways are hypothesized for 3-(4-Formylphenoxy)propanoic acid in biological systems?

Based on structurally related compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid), the following pathways are proposed:

- Phase I metabolism : Microbial gut flora may reduce the formyl group to a hydroxymethyl or methyl group via NADPH-dependent reductases .

- Phase II metabolism : Conjugation with glucuronic acid or sulfate at the phenolic oxygen or carboxylic acid group enhances water solubility for renal excretion .

Validation method : Incubate the compound with liver microsomes or fecal lysates, followed by LC-MS/MS to identify metabolites .

Advanced: How should researchers resolve contradictions in reported physical properties (e.g., melting points)?

Discrepancies in melting points (e.g., 80–90°C vs. 95–100°C) may arise from impurities or polymorphic forms:

- Purification : Recrystallize the compound from ethanol/water and analyze via differential scanning calorimetry (DSC) to confirm purity .

- Polymorphism screening : Use X-ray crystallography or powder XRD to identify crystalline forms. Solvent selection during crystallization can influence polymorphism .

Basic: What safety protocols are recommended for handling 3-(4-Formylphenoxy)propanoic acid?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Keep in a tightly sealed container under inert gas (N₂) at 2–8°C to prevent oxidation of the formyl group .

- Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous chemical waste .

Advanced: How can 3-(4-Formylphenoxy)propanoic acid be utilized in drug conjugate development?

The formyl group enables site-specific bioconjugation:

- Schiff base formation : React with amine-containing drugs (e.g., doxorubicin) to form pH-sensitive prodrugs. Stability studies in simulated physiological buffers (pH 7.4 vs. 5.5) validate release kinetics .

- Click chemistry : Convert the formyl group to an alkyne via reductive amination, enabling copper-free cycloaddition with azide-functionalized targeting moieties (e.g., antibodies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.